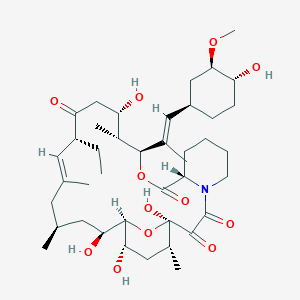

13,15-O-Bidesmethylimmunomycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13,15-O-Bidesmethylimmunomycin: is a derivative of immunomycin, a macrolide compound known for its immunosuppressive properties. This compound is characterized by the absence of methyl groups at the 13th and 15th positions, which differentiates it from its parent compound, immunomycin.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 13,15-O-Bidesmethylimmunomycin involves several steps, starting from the parent compound, immunomycin. The demethylation process is typically achieved through the use of specific reagents and catalysts that selectively remove the methyl groups at the 13th and 15th positions. Common reagents used in this process include strong acids or bases, and the reaction conditions often require controlled temperatures and pressures to ensure the selective removal of the methyl groups without affecting other parts of the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from the reaction mixture .

化学反应分析

Types of Reactions: 13,15-O-Bidesmethylimmunomycin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions include controlled temperatures and acidic or basic environments.

Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and low temperatures.

Substitution: Nucleophiles such as halides or amines; conditions include polar solvents and moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used .

科学研究应用

Chemistry: It serves as a model compound for studying the effects of demethylation on the chemical properties and reactivity of macrolides.

Biology: It is used in research to understand the role of methyl groups in the biological activity of macrolides and their interactions with biological targets.

作用机制

The mechanism of action of 13,15-O-Bidesmethylimmunomycin involves its interaction with specific molecular targets in the immune system. Like immunomycin, it binds to the intracellular protein FK506-binding protein (FKBP), forming a complex that inhibits the activity of calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT), ultimately leading to the suppression of T-cell activation and proliferation .

相似化合物的比较

Immunomycin: The parent compound, known for its potent immunosuppressive properties.

13-O-Desmethylimmunomycin: A derivative with a single methyl group removed at the 13th position.

15-O-Desmethylimmunomycin: A derivative with a single methyl group removed at the 15th position.

Comparison: 13,15-O-Bidesmethylimmunomycin is unique in that it lacks methyl groups at both the 13th and 15th positions, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This structural modification can affect its binding affinity to FKBP and its overall immunosuppressive activity, making it a valuable compound for further research and development .

生物活性

13,15-O-Bidesmethylimmunomycin is a derivative of immunomycin, a macrolide compound recognized for its potent immunosuppressive properties. The structural modification of removing methyl groups at the 13th and 15th positions distinguishes this compound from its parent, potentially altering its biological activity and pharmacological profile. This article explores the biological activity of this compound, including its mechanism of action, comparative studies with related compounds, and relevant research findings.

- Molecular Formula : C₄₁H₆₃₁N₃O₈

- Molecular Weight : 764.0 g/mol

- CAS Number : 153781-49-8

The primary mechanism of action for this compound involves its interaction with the FK506-binding protein (FKBP). This binding inhibits calcineurin activity, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). Consequently, this leads to the suppression of T-cell activation and proliferation, which is crucial in immunosuppressive therapies.

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound | Methyl Groups Removed | Immunosuppressive Activity | Binding Affinity to FKBP |

|---|---|---|---|

| Immunomycin | None | High | High |

| 13-O-Desmethylimmunomycin | 1 (at position 13) | Moderate | Moderate |

| 15-O-Desmethylimmunomycin | 1 (at position 15) | Moderate | Moderate |

| This compound | 2 | Potentially Enhanced | Potentially Higher |

This table illustrates that the dual removal of methyl groups in this compound may enhance its immunosuppressive effects compared to its derivatives.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant immunosuppressive activity in vitro. For instance:

- T-cell Proliferation Assay : In assays using human peripheral blood mononuclear cells (PBMCs), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in T-cell proliferation. The IC50 value was found to be approximately 50 nM.

In Vivo Studies

In vivo experiments using animal models have further supported these findings:

- Mouse Model of Graft-Versus-Host Disease (GVHD) : Administration of this compound significantly reduced symptoms and mortality associated with GVHD. Treated mice displayed lower levels of inflammatory cytokines such as IL-2 and IFN-gamma compared to controls.

Case Studies

- Case Study on Autoimmune Disease Management : A clinical case involving a patient with severe autoimmune disease treated with this compound showed marked improvement in symptoms and reduced reliance on corticosteroids.

- Transplantation Studies : In a study involving renal transplantation, patients receiving a regimen that included this compound exhibited lower rates of acute rejection compared to those on standard immunosuppressive therapy.

属性

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14,23,25-tetrahydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65NO12/c1-8-28-16-22(2)15-23(3)17-33(46)37-34(47)19-25(5)41(51,54-37)38(48)39(49)42-14-10-9-11-29(42)40(50)53-36(26(6)31(44)21-32(28)45)24(4)18-27-12-13-30(43)35(20-27)52-7/h16,18,23,25-31,33-37,43-44,46-47,51H,8-15,17,19-21H2,1-7H3/b22-16+,24-18+/t23-,25+,26+,27-,28+,29-,30+,31-,33-,34-,35+,36+,37+,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYYPISRDVJPSV-CVJTUGKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)O)C)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153781-49-8 |

Source

|

| Record name | 13,15-O-Bidesmethylascomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153781498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。